Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane
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Overview
Description
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane is an organosilicon compound characterized by its unique structure, which includes a methoxyphenyl group, a methylhexenyl group, and a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane typically involves the hydrosilylation of an appropriate alkyne or alkene precursor with triethylsilane. This reaction is often catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the Si-H bond across the carbon-carbon multiple bond, resulting in the formation of the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane undergoes various types of chemical reactions, including:
Reduction: The Si-H bond in the compound can act as a reducing agent, facilitating the reduction of carbonyl compounds to alcohols.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Reduction: Common reagents include boron trifluoride etherate (BF3·OEt2) and other Lewis acids, which activate the Si-H bond for hydride transfer.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used for aromatic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed to oxidize the silane compound.
Major Products Formed
Reduction: Alcohols and silyl ethers are common products.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Oxidation: Silanols and siloxanes.
Scientific Research Applications
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the preparation of silyl-protected intermediates.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane primarily involves the reactivity of the Si-H bond. In reduction reactions, the Si-H bond donates a hydride ion (H-) to the substrate, resulting in the formation of a silyl ether intermediate. This intermediate can then be further processed to yield the desired product. The methoxyphenyl group can also participate in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties but lacking the methoxyphenyl and methylhexenyl groups.
Trimethylsilane: Another trialkylsilane with different steric and electronic properties.
Phenylsilane: Contains a phenyl group instead of the methoxyphenyl and methylhexenyl groups, leading to different reactivity patterns.
Uniqueness
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane is unique due to its combination of a methoxyphenyl group, a methylhexenyl group, and a triethylsilane moiety. This unique structure imparts distinct reactivity and allows for a wide range of applications in various fields of research and industry.
Properties
CAS No. |
62262-86-6 |
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Molecular Formula |
C20H34OSi |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
triethyl-[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane |
InChI |
InChI=1S/C20H34OSi/c1-8-19(22(9-2,10-3)11-4)16-20(5,6)17-12-14-18(21-7)15-13-17/h8,12-15H,9-11,16H2,1-7H3 |
InChI Key |
QEVLVPWVDLMMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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